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molecular formula C8H7NO2 B084126 1,4-Dihydro-2H-3,1-benzoxazin-2-one CAS No. 13213-88-2

1,4-Dihydro-2H-3,1-benzoxazin-2-one

Cat. No. B084126
M. Wt: 149.15 g/mol
InChI Key: SYZIUAAQNFJPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04963566

Procedure details

To a mixture of 2-hydroxymethylaniline (25 g), triethylamine (32 ml) and tetrahydrofuran (250 ml) was introduced phosgene generated from trichloromethyl chloroformate (12.2 ml) and active carbon at room temperature with stirring. After stirring for 1 hour at room temperature, the reaction mixture was filtered off and the filtrate was concentrated. The resulting residue was recrystallized from diethyl ether-n-hexane to give 4H-1,2-dihydro-2-oxo-[3,1]benzoxazine (22.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].C(N(CC)CC)C.[C:17](Cl)(Cl)=[O:18].ClC(OC(Cl)(Cl)Cl)=O>O1CCCC1>[O:18]=[C:17]1[O:1][CH2:2][C:3]2[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=2[NH:5]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OCC1=C(N)C=CC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
12.2 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from diethyl ether-n-hexane

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(CO1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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